molecular formula C4H7ClMg B3040669 2-Butenylmagnesium chloride CAS No. 22649-70-3

2-Butenylmagnesium chloride

Cat. No. B3040669
CAS RN: 22649-70-3
M. Wt: 114.86 g/mol
InChI Key: XQAMFOKVRXJOGD-CZEFNJPISA-M
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Description

2-Butenylmagnesium chloride is an organomagnesium compound used as a Grignard reagent . It has a linear formula of CH3CH=CHCH2MgCl and a molecular weight of 114.86 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C\\C=C\\C[Mg]Cl . This indicates that the molecule consists of a 2-butenyl group (CH3CH=CHCH2-) bonded to a magnesium ion, which is also bonded to a chloride ion.


Chemical Reactions Analysis

This compound is used as a Grignard reagent, which means it can participate in Grignard reactions . These reactions are a common method for forming carbon-carbon bonds, and they involve the nucleophilic addition of the Grignard reagent to a carbonyl group.


Physical And Chemical Properties Analysis

This compound has a density of 0.921 g/mL at 25 °C . It is highly reactive with water and is sensitive to air and moisture .

Scientific Research Applications

  • Synthesis of Polyfunctional Heterocycles : Phenylmagnesium chloride, a compound related to 2-Butenylmagnesium chloride, has been utilized in synthesizing polyfunctional benzimidazoles and indoles. This process involves converting nitroarenes into nitrenes, which then yield functionalized heterocycles (Dohle, Staubitz, & Knochel, 2003).

  • Alkylative Dimerization in Nickel Catalysis : In a study, alkyl halides underwent a cross-coupling reaction with vinylmagnesium chloride, leading to the formation of 2-alkyl-3-butenyl Grignard reagent. This process was enhanced when using primary and secondary alkyl fluorides, showcasing the utility of magnesium chloride compounds in nickel-catalyzed reactions (Terao, Watabe, & Kambe, 2005).

  • Diastereoselective Synthesis of Diamines : The addition of tert-butylmagnesium chloride to 1,2-bisimines resulted in a diastereoselective synthesis of tert-butyl-1,2-diamines. This study demonstrates the significance of magnesium chloride derivatives in the synthesis of complex organic molecules (Roland & Mangeney, 2000).

  • Hydrogen Storage in Nanocrystalline Structures : Research on the generation of MgH2 nanoparticles from Grignard reagents, including compounds similar to this compound, revealed impressive hydrogen storage capacities. This application is particularly relevant in energy storage and management contexts (Setijadi, Boyer, & Aguey‐Zinsou, 2012).

  • Electrodeposition of Magnesium : Studies involving the electrochemical deposition of magnesium investigated the use of magnesium salts and compounds like phenylmagnesium chloride. This research is significant in understanding the electrochemical behaviors of magnesium and its compounds (Cheek et al., 2008).

  • Development of Copper-Selective Electrodes : A study utilizing 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione in poly(vinyl) chloride membrane electrodes for copper ion detection highlights the role of chloride compounds in sensor technology (Kopylovich, Mahmudov, & Pombeiro, 2011).

Mechanism of Action

Target of Action

2-Butenylmagnesium chloride is an organomagnesium compound . It is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds such as alcohols, amines, aldehydes, and ketones .

Mode of Action

This compound, being a Grignard reagent, is highly reactive . It can act as an additive reagent, reacting with alcohols, ketones, and aldehydes . It can also be used to build carbon-carbon bonds, such as in Gilman reduction reactions and Giese reactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. It is commonly used in the synthesis of cyclic compounds, polymers, and other materials . It can also be used in the synthesis of organic compounds, such as alcohols, amines, aldehydes, and ketones .

Pharmacokinetics

It’s important to note that it reacts violently with water , which would likely affect its absorption, distribution, metabolism, and excretion (ADME) if it were to be used in a biological context.

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can react with carbonyl compounds to form alcohols . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.

Action Environment

This compound is extremely sensitive to environmental conditions. It reacts violently with water , so it must be stored and handled under anhydrous (water-free) conditions . It is also air and moisture sensitive . These environmental factors can greatly influence the compound’s action, efficacy, and stability.

Safety and Hazards

2-Butenylmagnesium chloride is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is also suspected of causing cancer . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Future Directions

2-Butenylmagnesium chloride is used as a Grignard reagent in greener solvents like 2-methyltetrahydrofuran (2-MeTHF) . This suggests a potential direction for future research and applications, focusing on the development of more environmentally friendly chemical processes.

properties

IUPAC Name

magnesium;(E)-but-2-ene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1/b4-3+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAMFOKVRXJOGD-CZEFNJPISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22649-70-3
Record name 2-Butenylmagnesium chloride solution
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you provide examples of regioselective additions of 2-Butenylmagnesium chloride to specific olefins?

A2: Absolutely. Research demonstrates a high degree of regioselectivity when reacting this compound with certain olefins. For instance, it adds to (Perfluorohexyl)ethylene exclusively at the secondary carbon atom. [] This regioselectivity is key in synthesizing specific isomers. With butadiene, it primarily undergoes metal-to-C-2 addition, accompanied by allylic inversion and a 2,4-metal shift, resulting predominantly in specific 1:1 adducts. [] These regioselectivities highlight the potential of this Grignard reagent in targeted organic synthesis.

Q2: How does the structure of the olefin influence the regioselectivity of the addition reaction with this compound?

A3: The steric bulk of the olefin plays a significant role. As the size of the substituents on the olefin increases, the selectivity for C-3 addition decreases. [] This suggests that steric hindrance around the double bond can redirect the approach of the this compound, favoring the less hindered pathway.

Q3: Beyond simple addition, are there other interesting reactions this compound can undergo with olefins?

A4: Yes, indeed. One fascinating reaction is the intramolecular cyclization observed with certain olefins. For example, the initial addition products of this compound with 1-octene can undergo an intramolecular metal-carbon addition to the C=C bond at the 4-position, leading to the formation of cyclobutyl derivatives of magnesium. [] This intramolecular cyclization highlights the potential of this Grignard reagent in constructing cyclic structures.

Q4: Can this compound be used in the synthesis of natural products?

A5: Yes, it has proven useful in synthesizing complex molecules like cholesterol analogs. For example, it reacts with a p-toluenesulfonate derivative to produce a mixture of desmosterol and its allylic isomer. [] This example demonstrates its applicability in constructing steroid side chains and its value in natural product synthesis.

Q5: What about applications in terpene synthesis?

A6: this compound plays a role in forming various isoprene coupling dimers, essential building blocks in terpene synthesis. By reacting with C5-alkenyl halides, it facilitates the formation of isoprene dimers with specific bonding positions, catalyzed by transition metals. [] This controlled dimerization is crucial for assembling the carbon skeletons found in diverse terpenes.

Q6: What spectroscopic data is available for characterizing this compound?

A7: While 1H NMR data is not commonly reported for this Grignard reagent due to its reactivity, 13C NMR data has been reported for solutions of this compound. [] This spectroscopic information provides valuable insights into the structure and bonding within the molecule.

Q7: What are some important handling and storage considerations for this compound?

A8: Given its reactivity as a Grignard reagent, it is crucial to handle this compound with care. It is highly air- and moisture-sensitive. Therefore, it is typically prepared and used in situ under an inert atmosphere, such as argon or nitrogen. [] For storage, it's best to keep it at low temperatures, around -20°C, under an inert atmosphere to minimize decomposition or reaction with atmospheric moisture. Before use, solutions should be titrated using standard methods to determine the accurate concentration of the reagent. []

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